molecular formula C7H4ClF3O3S B6599962 2-(difluoromethoxy)-6-fluorobenzene-1-sulfonyl chloride CAS No. 1261839-98-8

2-(difluoromethoxy)-6-fluorobenzene-1-sulfonyl chloride

Cat. No. B6599962
CAS RN: 1261839-98-8
M. Wt: 260.62 g/mol
InChI Key: RQXUHOAQBKHFCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Difluoromethoxy)-6-fluorobenzene-1-sulfonyl chloride (DFMBSC) is an organofluorine compound that is used in a variety of scientific research applications. It is a white crystalline solid that is soluble in water, methanol, and other organic solvents. DFMBSC is a versatile reagent that is used in organic synthesis and as a catalyst in various reactions. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Scientific Research Applications

2-(difluoromethoxy)-6-fluorobenzene-1-sulfonyl chloride has a wide range of applications in scientific research. It is used in the synthesis of organic compounds, such as pharmaceuticals, agrochemicals, and other organic molecules. It is also used as a catalyst in organic reactions, such as the synthesis of heterocycles and carbon-carbon bond formation. Additionally, it is used in the synthesis of fluorinated compounds, such as fluorinated peptides and nucleic acids.

Mechanism of Action

The mechanism of action of 2-(difluoromethoxy)-6-fluorobenzene-1-sulfonyl chloride is based on its ability to act as a nucleophile. It is able to react with electrophiles, such as FBBSC, and form a covalent bond. This covalent bond is then broken, and the desired product is formed. Additionally, this compound can act as a catalyst in various reactions, such as the synthesis of heterocycles and carbon-carbon bond formation.
Biochemical and Physiological Effects
This compound is generally considered to be non-toxic and non-carcinogenic. However, it has been shown to have some biochemical and physiological effects. In particular, it has been shown to inhibit the activity of enzymes, such as cytochrome P450, which are involved in the metabolism of drugs. Additionally, it has been shown to inhibit the activity of certain proteins, such as protein kinases, which are involved in cell signaling pathways.

Advantages and Limitations for Lab Experiments

2-(difluoromethoxy)-6-fluorobenzene-1-sulfonyl chloride has several advantages for laboratory experiments. It is a versatile reagent that can be used in a variety of reactions. Additionally, it is relatively inexpensive and easy to obtain. However, it is also important to note that this compound is corrosive and can cause skin and eye irritation. Therefore, it is important to take proper safety precautions when working with this compound.

Future Directions

There are several potential future directions for research involving 2-(difluoromethoxy)-6-fluorobenzene-1-sulfonyl chloride. These include further investigation into its biochemical and physiological effects, as well as its potential applications in drug synthesis and drug delivery. Additionally, further research could be conducted into its potential as a catalyst in organic reactions and its use in the synthesis of fluorinated compounds. Finally, further research could be conducted into its use in the synthesis of agrochemicals and other organic molecules.

Synthesis Methods

2-(difluoromethoxy)-6-fluorobenzene-1-sulfonyl chloride is synthesized through a nucleophilic substitution reaction between 4-fluorobenzene-1-sulfonyl chloride (FBBSC) and 2,2-difluoromethyl-1,3-dioxolane (DFMD). The reaction is carried out in the presence of a base, such as potassium carbonate, and a polar solvent, such as dimethylformamide. The reaction proceeds through a series of steps, including the formation of an intermediate, the formation of a fluorinated sulfonate anion, and the subsequent formation of the desired product.

properties

IUPAC Name

2-(difluoromethoxy)-6-fluorobenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3O3S/c8-15(12,13)6-4(9)2-1-3-5(6)14-7(10)11/h1-3,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQXUHOAQBKHFCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)S(=O)(=O)Cl)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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